Methoxycarbonylferrocene

Catalog No.
S15950197
CAS No.
1271-56-3
M.F
C12H22FeO2
M. Wt
254.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxycarbonylferrocene

CAS Number

1271-56-3

Product Name

Methoxycarbonylferrocene

IUPAC Name

cyclopentane;iron;methyl cyclopentanecarboxylate

Molecular Formula

C12H22FeO2

Molecular Weight

254.15 g/mol

InChI

InChI=1S/C7H12O2.C5H10.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h6H,2-5H2,1H3;1-5H2;

InChI Key

VESNSILCWHDRQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC1.C1CCCC1.[Fe]

Methoxycarbonylferrocene is an organometallic compound derived from ferrocene, characterized by the presence of a methoxycarbonyl functional group attached to one of the cyclopentadienyl rings. The general formula for methoxycarbonylferrocene can be expressed as Fe(η5C5H4CO2CH3)\text{Fe}(\eta^5-\text{C}_5\text{H}_4\text{CO}_2\text{CH}_3), where the methoxycarbonyl group (CO2CH3-\text{CO}_2\text{CH}_3) introduces unique chemical properties. This compound retains the sandwich structure typical of ferrocene, where two cyclopentadienyl anions encapsulate a central iron(II) cation, allowing it to exhibit both aromatic and redox-active characteristics.

Typical of substituted ferrocenes. It can undergo:

  • Electrophilic Substitution: Similar to other aromatic compounds, methoxycarbonylferrocene can react with electrophiles in Friedel-Crafts acylation or alkylation reactions.
  • Oxidation: The oxidation of methoxycarbonylferrocene can yield ferrocenium ions, which are important in electrochemical applications. For instance, studies have shown that the oxidation kinetics of methoxycarbonylferrocene differ from other ferrocene derivatives due to variations in substituent effects on electron density and sterics .
  • Redox Reactions: As a redox mediator, methoxycarbonylferrocene exhibits reversible redox behavior, making it suitable for applications in organic electrosynthesis and as a probe in electrochemical studies .

Methoxycarbonylferrocene can be synthesized through several methods:

  • Direct Functionalization: This involves the reaction of ferrocene with carbonyl compounds in the presence of catalysts, such as Lewis acids, to introduce the methoxycarbonyl group.
  • Oxidative Dimerization: Similar to the synthesis of ferrocene itself, oxidative coupling reactions can be employed where cyclopentadiene derivatives are reacted with iron salts under controlled conditions .
  • Substitution Reactions: Ferrocene derivatives can be synthesized by substituting hydrogen atoms on the cyclopentadienyl rings with methoxycarbonyl groups using electrophilic reagents.

Methoxycarbonylferrocene has several notable applications:

  • Electrochemical Sensors: Due to its redox properties, it is utilized as a redox mediator in various electrochemical sensors and devices.
  • Organic Synthesis: It serves as a building block for more complex organometallic compounds and can facilitate various organic transformations.
  • Material Science: Its unique properties make it suitable for use in advanced materials, including polymers and nanocomposites that require specific electronic characteristics .

Studies on interaction mechanisms involving methoxycarbonylferrocene often focus on its electrochemical behavior. The interactions with various ions and solvents can significantly affect its redox potential and stability. For instance, the presence of different anions can alter the kinetics of oxidation reactions, impacting its effectiveness as a redox mediator . Furthermore, spectroscopic techniques like nuclear magnetic resonance and infrared spectroscopy are employed to investigate these interactions at molecular levels.

Methoxycarbonylferrocene belongs to a broader class of substituted ferrocenes that exhibit varied electronic properties based on their substituents. Here are some similar compounds for comparison:

Compound NameStructureUnique Features
1,1'-Bis(methoxycarbonyl)ferroceneFe(η5C5H4CO2CH3)2\text{Fe}(\eta^5-\text{C}_5\text{H}_4\text{CO}_2\text{CH}_3)_2Contains two methoxycarbonyl groups; enhanced electron-withdrawing effect.
1-AcetylferroceneFe(η5C5H4COCH3)\text{Fe}(\eta^5-\text{C}_5\text{H}_4\text{COCH}_3)Acetyl group introduces different steric and electronic properties compared to methoxycarbonyl.
Ferrocenecarboxylic acidFe(η5C5H4COOH)\text{Fe}(\eta^5-\text{C}_5\text{H}_4\text{COOH})Contains a carboxylic acid group; more polar and potentially more reactive in biological systems.
1,1'-DicarbomethoxyferroceneFe(η5C5H4(CO2CH3)2)\text{Fe}(\eta^5-\text{C}_5\text{H}_4(\text{CO}_2\text{CH}_3)_2)Two carbomethoxy groups increase solubility and alter redox potential significantly.

Methoxycarbonylferrocene is unique due to its balance between stability and reactivity, making it suitable for specific applications in organic synthesis and electrochemistry while also providing insights into the behavior of substituted ferrocenes under various conditions .

Hydrogen Bond Acceptor Count

2

Exact Mass

254.096915 g/mol

Monoisotopic Mass

254.096915 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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